Cemadotin (LU103793, NSC D-669356) is a water-soluble pentapeptide that belongs to the class of anti-microtubule agents. [] It is a synthetic analog of Dolastatin 15, a potent antitumor agent originally isolated from the marine sea hare Dolabella auricularia. [, ] Cemadotin exhibits potent cytotoxic activity against a variety of human cancer cell lines in vitro and has demonstrated antitumor activity against human tumor xenografts in vivo. [, ] Its primary role in scientific research stems from its ability to inhibit cell proliferation and induce cell cycle arrest by disrupting microtubule dynamics, a crucial process in cell division.
Cemadotin was obtained from the Drug Synthesis and Chemistry Branch of the National Cancer Institute. It is part of a class of compounds that target microtubule dynamics, which are crucial for cell division. Its classification as an antineoplastic agent positions it within a broader category of drugs aimed at treating cancers by interfering with cellular processes essential for tumor growth and proliferation .
The synthesis of Cemadotin involves several steps that utilize solid-phase peptide synthesis techniques. The process typically includes:
For instance, one reported method involved dissolving a precursor in dimethylformamide, followed by adding coupling agents and monitoring the reaction via HPLC until completion . The yield of synthesized Cemadotin was noted to be approximately 67% under optimal conditions.
Cemadotin's molecular structure can be described by its complex arrangement of amino acids linked through peptide bonds. It has a molecular formula of with a molecular weight of approximately 641.44 g/mol. The structure features multiple functional groups including amides and thioethers, contributing to its biological activity.
The detailed structure includes:
Cemadotin undergoes various chemical reactions primarily related to its interaction with biological targets:
The compound's reactivity profile suggests that it can be further modified to enhance its efficacy or reduce toxicity through targeted chemical alterations .
Cemadotin exerts its anticancer effects primarily through:
Studies have shown that Cemadotin has a lower IC50 value compared to some other analogs, indicating higher potency in inhibiting tubulin assembly in certain cancer cell lines .
Cemadotin has been primarily investigated for its applications in oncology:
Clinical trials have explored its efficacy against solid tumors, showcasing promising results that warrant further investigation into its potential as a standard treatment option .
The dolastatin story began with the pioneering work of Pettit and colleagues in the 1970s-1980s, who isolated novel cytotoxic peptides from the Indian Ocean sea hare Dolabella auricularia. Initial investigations attributed the compounds to the mollusk itself, with dolastatin 10 and dolastatin 15 emerging as the most promising candidates due to their exceptional potency in preclinical models (IC₅₀ values in the picomolar range). This mollusk-derived hypothesis persisted until sophisticated microbiological research in 2001 revealed that the true biosynthetic sources were cyanobacteria (Caldora penicillata and Symploca species) consumed by the sea hare, revolutionizing our understanding of marine natural product origins [1] [3] [7].
The structural complexity of dolastatin 15 presented significant challenges for large-scale production, necessitating total synthesis to enable further research. Pettit's group achieved the first total synthesis of dolastatin 15 in 1993, confirming its linear peptide structure featuring unique amino acid subunits: dolavaline (Dov), valine (Val), dolaproine (Dap), dolaisoleuine (Dil), and dolaphenine (Doe). This synthetic breakthrough revealed the compound's mechanism as a potent tubulin polymerization inhibitor binding at the vinca domain. Despite promising preclinical activity across various cancer cell lines, dolastatin 15 and its more potent cousin dolastatin 10 faced clinical limitations due to systemic toxicities and insufficient therapeutic windows in human trials. These challenges prompted pharmaceutical researchers to develop structurally modified analogs with improved pharmacological profiles, culminating in cemadotin's development as a water-soluble, synthetically accessible analogue [3] [7] [9].
Table 1: Evolution from Natural Dolastatins to Synthetic Analogs
Compound | Source | Key Structural Features | Development Status |
---|---|---|---|
Dolastatin 15 | Cyanobacteria (Symploca spp.) via D. auricularia | Natural pentapeptide with Dov-Val-Dap-Dil-Doe | Preclinical development discontinued |
Dolastatin 10 | Cyanobacteria (Caldora penicillata) via D. auricularia | Tetrapeptide with unique amino acids | Phase II trials discontinued (1990s-2000s) |
Cemadotin (LU103793) | Fully synthetic | Modified pentapeptide with enhanced water solubility | Phase II trials discontinued |
Monomethyl auristatin E (MMAE) | Fully synthetic | Simplified dolastatin 10 derivative | FDA-approved as ADC payload (brentuximab vedotin) |
Cemadotin emerged as a strategically engineered analogue of dolastatin 15 designed to address the pharmacological limitations of its natural precursor. Its chemical structure (C₃₅H₅₆N₆O₅; molecular weight 640.86 g/mol) retains the core pentapeptide framework but incorporates critical modifications that enhance water solubility and metabolic stability. Unlike the natural compound featuring dolaphenine (Doe) at its C-terminus, cemadotin substitutes this moiety with a benzylamide group (-NH-CH₂-C₆H₅), significantly improving its aqueous solubility while maintaining tubulin-binding affinity. This modification eliminated the need for potentially toxic solubilizing excipients in formulations, addressing a key limitation of many hydrophobic natural products [2] [5] [9].
The molecular architecture of cemadotin features several distinctive characteristics that define its bioactive conformation:
These structural refinements resulted in a compound with balanced lipophilic-hydrophilic properties, reflected in its calculated partition coefficient (log P ≈ 3.5). Unlike many natural dolastatins requiring organic solvents for administration, cemadotin's enhanced aqueous solubility (approximately 5-10 mg/mL in aqueous buffers) facilitated intravenous delivery without complex formulation technologies. Crucially, biochemical studies confirmed that these structural changes did not compromise its mechanistic potency, with cemadotin maintaining nanomolar cytotoxicity against various cancer cell lines (IC₅₀ = 0.5-14.8 nM in HL60, F9, and HEK293 models) through targeted disruption of microtubule dynamics [5] [9].
Table 2: Structural Comparison of Dolastatin 15 and Cemadotin
Structural Feature | Dolastatin 15 | Cemadotin (LU103793) |
---|---|---|
N-terminus | Dolavaline (Dov) | Dimethyl-L-valine |
Position 2 | L-valine | L-valine |
Position 3 | Dolaproine (Dap) | N-methyl-L-valine |
Position 4 | Dolaisoleuine (Dil) | L-proline |
C-terminus | Dolaphenine (Doe) | L-proline-benzylamide |
Water solubility | Low (requires organic solvents) | High (suitable for aqueous infusion) |
Molecular weight | ~800 Da (variable by derivative) | 640.86 g/mol |
The primary research objectives driving cemadotin's development centered on overcoming three fundamental limitations of natural dolastatins: limited solubility, metabolic instability, and nonselective cytotoxicity. Scientists aimed to create a synthetically accessible molecule that retained the extraordinary potency of dolastatin 15 while exhibiting improved pharmacokinetic properties suitable for clinical administration. Beyond these practical considerations, cemadotin served as a chemical probe to explore structure-activity relationships within the dolastatin class, particularly how modifications at the C-terminal region influenced both tubulin-binding affinity and whole-cell activity [1] [5] [9].
The significance of cemadotin extends beyond its own clinical trajectory, contributing crucially to anticancer drug development paradigms in several ways:
Despite promising preclinical data showing potent in vivo activity against xenograft models, cemadotin's clinical performance in phase II trials for advanced non-small cell lung cancer and other solid tumors proved disappointing, with minimal objective responses observed. This outcome highlighted the persistent challenge of achieving tumor-selective cytotoxicity with small-molecule tubulin inhibitors, ultimately shifting industry focus toward the ADC approach where dolastatin-inspired payloads achieved remarkable success. Nevertheless, cemadotin remains a valuable case study in natural product analog optimization and the importance of administration schedules in modulating therapeutic indices [2] [4] [8].
Table 3: Key Research Focus Areas and Outcomes for Cemadotin
Research Objective | Experimental Approach | Key Findings | Significance |
---|---|---|---|
Mechanism elucidation | Tubulin polymerization assays; Cell cycle analysis | Ki = 1 μM for tubulin; G₂/M arrest at 10-100 nM concentrations | Confirmed distinct binding site from vinca domain; established suppression of microtubule dynamics |
Structural optimization | Analog synthesis; cytotoxicity screening | Benzylamide terminus enhanced solubility without potency loss | Validated C-terminal modifications as viable strategy for improving drug-like properties |
Administration schedule | Phase I pharmacokinetics (5-day CIV) | Steady-state concentration 282 nM; t₁/₂=13.2 h; avoided cardiovascular toxicity | Demonstrated schedule-dependent toxicity profile; established MTD at 12.5 mg/m² |
Translational potential | Xenograft studies; phase II trials | Tumor growth inhibition in mice; limited activity in NSCLC/melanoma trials | Highlighted gap between preclinical models and clinical efficacy; informed ADC development |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7